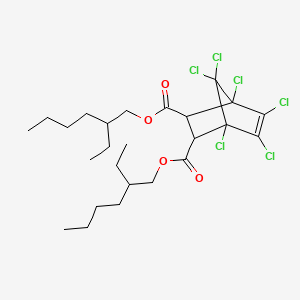

Di-2-ethylhexyl chlorendate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36Cl6O4/c1-5-9-11-15(7-3)13-34-21(32)17-18(22(33)35-14-16(8-4)12-10-6-2)24(29)20(27)19(26)23(17,28)25(24,30)31/h15-18H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHOIFWLALAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC(CC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36Cl6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863457 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4827-55-8 | |

| Record name | 2,3-Bis(2-ethylhexyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4827-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004827558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-2-ethylhexyl chlorendate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for Chlorendate Esters

The primary method for synthesizing chlorendate esters, including Di-2-ethylhexyl chlorendate, is through the direct esterification of its precursors, chlorendic acid or chlorendic anhydride (B1165640), with an appropriate alcohol.

The synthesis of this compound is achieved by the reaction of chlorendic acid or its anhydride with 2-ethylhexanol. This reaction, known as Fischer esterification when starting from the carboxylic acid, involves treating the acid with an alcohol in the presence of an acid catalyst. The reaction is an equilibrium, and to drive it towards the formation of the ester, the water produced as a byproduct is typically removed as it forms.

Various catalytic systems are employed to facilitate this process. Common catalysts include strong mineral acids like sulfuric acid or p-toluenesulfonic acid. In industrial settings, organometallic catalysts such as tetraalkyl titanates (e.g., tetraisopropyl titanate or tetrabutyl titanate) are frequently used. The reaction is generally carried out at elevated temperatures, often between 120°C and 270°C, to drive off the water of esterification. The progress of the reaction can be monitored by periodically determining the acid number of the reaction mixture, with a low acid number indicating near completion of the esterification.

| Parameter | Description | Common Examples/Ranges | Source(s) |

|---|---|---|---|

| Reactants | Acid precursor and alcohol | Chlorendic Anhydride + 2-Ethylhexanol | |

| Catalyst | Substance to increase reaction rate | p-Toluenesulfonic acid, Tetraalkyl titanates | |

| Temperature | Reaction temperature range | 120°C - 270°C | |

| Byproduct Removal | Method to shift equilibrium | Separation of water of esterification | |

| Reaction Monitoring | Technique to track progress | Periodic measurement of acid number |

Chlorendic acid (also known as HET acid) and its corresponding anhydride are the foundational precursors for this compound. Chlorendic acid itself is a white crystalline solid produced industrially through the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and maleic anhydride, followed by hydrolysis.

When heated, chlorendic acid readily loses a molecule of water to form chlorendic anhydride. This anhydride is often the preferred starting material for esterification reactions. Using the anhydride has the advantage that the reaction is generally irreversible, which can lead to higher product yields compared to starting with the dicarboxylic acid. Chlorendic anhydride reacts with alcohols to produce an ester and a carboxylic acid. In the synthesis of this compound, two equivalents of 2-ethylhexanol react with one equivalent of chlorendic anhydride.

These precursors are crucial in producing flame-retardant materials. When incorporated into polymers, the high chlorine content of the chlorendic moiety imparts flame resistance.

Novel Synthetic Approaches and Green Chemistry Principles

In line with modern chemical manufacturing, there is a growing emphasis on developing more sustainable and efficient synthetic methods. This includes applying green chemistry principles to reduce environmental impact and optimizing processes to maximize yield and minimize waste.

The synthesis of organohalogen compounds is often scrutinized for its environmental impact. Green chemistry offers a framework to mitigate these concerns through principles such as waste prevention, atom economy, and the use of catalysis over stoichiometric reagents.

For a compound like this compound, sustainable approaches could involve:

Catalyst Development : Designing highly efficient and recyclable catalysts can reduce waste and energy consumption. For esterification, solid acid catalysts could replace mineral acids, simplifying separation and reducing corrosive waste streams.

Alternative Reaction Media : Replacing conventional organic solvents with greener alternatives, or performing reactions under solvent-free conditions, can significantly reduce volatile organic compound (VOC) emissions.

Biocatalysis : The use of enzymes, such as lipases, for esterification is a growing area of green chemistry. Biocatalytic processes can operate under mild conditions (lower temperature and pressure) and often exhibit high selectivity, reducing byproduct formation. Ultrasound assistance has been shown to accelerate such biocatalyzed reactions, shortening process times.

Optimizing the manufacturing process is critical for both economic viability and environmental performance. Key strategies for enhancing the yield of this compound include:

Kinetic Modeling : Understanding the reaction kinetics allows for the precise control of reaction parameters to maximize product formation and minimize side reactions.

Continuous-Flow Reactors : Shifting from traditional batch processing to continuous-flow systems, such as packed-bed microreactors, can offer superior heat and mass transfer, better process control, and enhanced safety. This can lead to higher space-time yields and more consistent product quality.

Parameter Optimization : Systematically studying the effects of variables like reactant molar ratios, temperature, catalyst concentration, and residence time can identify the optimal conditions for maximizing conversion and selectivity. For instance, in similar ester syntheses, adjusting the alcohol-to-acid ratio and temperature has led to reaction conversions as high as 93%.

| Strategy | Principle | Potential Application to this compound Synthesis | Source(s) |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | Enzymatic esterification of chlorendic acid with 2-ethylhexanol under mild conditions. | |

| Continuous-Flow Synthesis | Performing reactions in microreactors or packed-bed reactors. | Improved heat/mass transfer, enhanced safety, and higher throughput. | |

| Solvent-Free Conditions | Eliminating organic solvents from the reaction. | Reduces waste and environmental impact. | |

| Ultrasound Assistance | Using ultrasonic waves to accelerate the reaction. | Reduces reaction time, especially in enzyme-catalyzed processes. |

Structural Modifications and Analog Development

The development of analogs through structural modification is a common strategy in medicinal and materials chemistry to enhance desired properties or introduce new functionalities. For this compound, which is primarily used as a flame retardant and plasticizer, modifications could be aimed at improving thermal stability, reducing environmental persistence, or altering its plasticizing efficiency.

Potential avenues for developing analogs include:

Modification of the Alcohol Moiety : Replacing the 2-ethylhexyl group with other branched or linear alcohols could alter the compound's physical properties, such as its viscosity, volatility, and compatibility with different polymer matrices.

Modification of the Chlorendic Acid Core : While more synthetically challenging, altering the chlorinated bicyclic structure could fundamentally change the compound's flame-retardant mechanism or its degradation profile.

Introduction of Additional Functional Groups : Adding other functional groups to the molecule could impart new properties. For example, incorporating polymerizable groups could allow the molecule to be covalently bonded into a polymer backbone, reducing its potential to leach out of the material over time.

The synthesis of such analogs would follow similar esterification principles, starting with a modified chlorendic acid derivative or using a different alcohol in the reaction. The goal of this research is to create structure-activity relationships that link specific molecular features to performance characteristics.

Derivatization for Tailored Performance Characteristics

The performance of this compound can be significantly altered through derivatization, a process that modifies its chemical structure to enhance specific properties such as flame retardancy, thermal stability, and compatibility with polymer matrices. The primary route for the synthesis of this compound itself involves the esterification of chlorendic anhydride with 2-ethylhexanol.

Chlorendic anhydride, a solid reactive acid anhydride with a high chlorine content of 54.5%, serves as the foundational building block. chemceed.comvelsicol.com The derivatization primarily focuses on modifications of the carboxylic acid groups of the parent chlorendic acid or anhydride. By reacting chlorendic anhydride with different alcohols or polyols, a wide range of chlorendate esters can be synthesized, each with unique properties. For instance, the reaction with non-halogenated glycols leads to the formation of halogenated polyols. chemceed.com These polyols can then be used as reactive flame retardants in the production of polyurethane foams. chemceed.comvelsicol.com

The choice of the alcohol or polyol used for esterification directly influences the final properties of the chlorendate derivative. For example, using longer-chain or branched alcohols can improve the flexibility and plasticizing efficiency of the resulting ester when incorporated into polymers like PVC. Conversely, using polyols with higher functionality can lead to cross-linked structures with enhanced thermal stability and rigidity.

Table 1: Impact of Derivatization on Chlorendate Performance Characteristics

| Derivative Type | Reactant(s) | Key Performance Enhancement | Target Polymer System |

|---|---|---|---|

| Halogenated Polyols | Chlorendic Anhydride + Non-halogenated Glycols | Enhanced flame retardancy, reactive incorporation | Polyurethane Foams |

| Dibutyl chlorendate | Chlorendic Anhydride + Butanol | Reactive flame retardancy in plastics | Various Plastics |

| Dimethyl chlorendate | Chlorendic Anhydride + Methanol (B129727) | Reactive flame retardancy in plastics | Various Plastics |

| Long-chain esters | Chlorendic Anhydride + Long-chain alcohols | Improved flexibility and plasticization | PVC, other flexible polymers |

Research has also explored the synthesis of other chlorendate esters, such as dibutyl chlorendate and dimethyl chlorendate, for use as reactive flame retardants. chemceed.com The reactive nature of these derivatives allows them to be chemically bonded into the polymer matrix, which significantly reduces their potential to leach out over time, an important consideration for environmental and safety reasons. chemceed.com

Chlorendate Co-polymers and Blends Synthesis

The incorporation of the chlorendate moiety into polymer backbones through copolymerization or by blending this compound with existing polymers are effective strategies to impart desired characteristics, most notably flame retardancy and improved thermal properties.

Chlorendate Co-polymers:

Chlorendic anhydride is a key monomer in the synthesis of various co-polymers, particularly unsaturated polyester (B1180765) resins. velsicol.com These resins are produced by the condensation reaction of the anhydride with a combination of saturated and unsaturated glycols. researchgate.net The chlorendic anhydride provides a high level of halogen content, which is responsible for the flame-retardant properties of the final cured resin. velsicol.com The synthesis typically involves a two-stage reaction. In the first stage, a glycol is reacted with a saturated dicarboxylic acid or anhydride, followed by the addition of chlorendic anhydride and an unsaturated dicarboxylic acid or anhydride in the second stage. mdpi.com

The properties of the resulting unsaturated polyester resin can be tailored by adjusting the ratio of the reactants. For instance, varying the proportion of chlorendic anhydride can control the level of flame retardancy, while the choice of glycols and other dicarboxylic acids influences the mechanical properties such as flexibility and strength. bbresins.com These chlorendate-containing unsaturated polyesters are often cross-linked with a reactive monomer like styrene (B11656) to form a rigid, thermoset material. researchgate.net

Chlorendic anhydride can also be used as a curing agent or a co-monomer in the synthesis of epoxy and alkyd resins. velsicol.com In epoxy resin formulations, the anhydride ring opens and reacts with the epoxy groups to form a highly cross-linked, three-dimensional network. appliedpoleramic.com This not only cures the resin but also incorporates the flame-retardant chlorendate structure directly into the polymer matrix. velsicol.com The resulting cured epoxy resins exhibit high heat distortion temperatures, excellent corrosion resistance, and permanent flame retardance. velsicol.com

Chlorendate Blends:

Blending this compound with various polymers is a common method to modify their properties. Due to its structure, this compound can act as both a plasticizer and a flame retardant, particularly in polyvinyl chloride (PVC) formulations.

The compatibility of the chlorendate ester with the polymer matrix is crucial for the performance of the blend. Incompatible blends can lead to issues like plasticizer migration and reduced mechanical properties. The 2-ethylhexyl groups in this compound are designed to enhance its compatibility with PVC and other polymers.

Table 2: Synthesis Methods for Chlorendate Co-polymers and Blends

| Polymer Type | Synthesis Method | Key Reactants | Resulting Properties |

|---|---|---|---|

| Unsaturated Polyester Resin | Polycondensation | Chlorendic Anhydride, Glycols, Unsaturated Anhydrides | Flame retardancy, high heat distortion, corrosion resistance |

| Epoxy Resin | Curing/Copolymerization | Chlorendic Anhydride, Epoxy Resin | Permanent flame retardance, high thermal stability |

| Polyurethane Foam | Polyaddition | Chlorendate-based polyols, Isocyanates | Inherent flame retardancy |

| PVC Blend | High-speed mixing | PVC, this compound, Stabilizers | Flame retardancy, plasticization |

In addition to PVC, chlorendate-based flame retardants can be blended with other thermoplastics. For instance, chlorendic acid has been used as an additive in acrylonitrile (B1666552) butadiene styrene (ABS) copolymers in limited amounts. chemceed.com The effectiveness of the blend depends on achieving a homogeneous dispersion of the chlorendate within the polymer matrix.

Mechanistic Investigations in Material Science Applications

Flame Retardancy Mechanisms of Halogenated Esters

Halogenated esters, such as Di-2-ethylhexyl chlorendate, operate through multifaceted mechanisms to impart flame retardancy to combustible materials. Their efficacy stems from their ability to interfere with the chemistry of fire at a molecular level upon thermal decomposition.

The primary mode of action for most halogenated flame retardants, including chlorendate esters, occurs in the gas phase. During combustion, the polymer undergoes pyrolysis, releasing flammable volatile gases. In the presence of heat, this compound decomposes and releases halogen radicals (in this case, chlorine radicals) and hydrogen chloride (HCl).

These species are highly effective at scavenging the high-energy, propagating radicals of fire, primarily hydroxyl (•OH) and hydrogen (•H) radicals. The reaction of these halogen species with the fire radicals produces less reactive radicals and stable molecules, thereby interrupting the exothermic chain reactions of combustion. This "radical trap" effect cools the flame and reduces its ability to generate further flammable volatiles from the polymer, effectively suppressing the fire. nihonseiko.co.jpstackexchange.com The key reactions can be summarized as follows:

Initiation of Fire:

Polymer + Heat → Flammable Volatiles (R•)

R• + O₂ → ROO•

ROO• → •OH, •H, •O• (High-energy radicals)

Interference by Halogenated Flame Retardant:

this compound + Heat → Cl•, HCl

•H + HCl → H₂ + Cl•

•OH + HCl → H₂O + Cl•

•H + Cl• → HCl

•OH + Cl• → HOCl

This scavenging process is a catalytic cycle, where the halogen is regenerated, allowing a small amount of flame retardant to have a significant impact on flame inhibition.

In the condensed (solid) phase, halogenated flame retardants can contribute to fire resistance by promoting the formation of a carbonaceous char layer on the surface of the polymer. stackexchange.com While this mechanism is often more dominant in phosphorus-based flame retardants, it also plays a role in the function of halogenated compounds.

Upon heating, the flame retardant can promote dehydration and cross-linking of the polymer chains. This results in a thermally stable, insulating char layer. This char acts as a physical barrier that serves multiple functions:

It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis and the generation of flammable gases.

It acts as a barrier to oxygen, limiting the combustion of the polymer.

It prevents the escape of flammable volatiles from the decomposing polymer into the gas phase where they would fuel the fire. usda.gov

The effectiveness of char formation can be influenced by the specific structure of the flame retardant and the polymer matrix.

The flame retardant efficacy of this compound can be significantly amplified when used in conjunction with synergists, most notably antimony trioxide (Sb₂O₃) and other antimony compounds. nihonseiko.co.jpstackexchange.comalfa-chemistry.com Antimony trioxide itself is not a flame retardant, but it exhibits a powerful synergistic effect with halogenated compounds. stackexchange.com

In the presence of a halogen source like this compound, antimony trioxide reacts at combustion temperatures to form antimony trihalides (e.g., SbCl₃), antimony oxyhalides (e.g., SbOCl), and other volatile antimony species. stackexchange.com These antimony compounds are highly efficient gas-phase radical scavengers, even more so than hydrogen halides alone. nih.gov This enhanced radical trapping ability leads to a more significant reduction in flame propagation.

Furthermore, antimony compounds can also contribute to condensed-phase mechanisms by promoting char formation, which further enhances the barrier effect. stackexchange.com The combination of gas-phase and condensed-phase synergistic actions makes halogen-antimony systems highly effective and widely used in the polymer industry.

Below is a table illustrating the typical synergistic effect observed when combining a halogenated flame retardant with antimony trioxide in a polymer formulation, as measured by the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen required to support flaming combustion.

| Formulation | Polymer Base | Halogenated FR (phr) | Antimony Trioxide (phr) | LOI (%) |

| A | 100 | 0 | 0 | 21 |

| B | 100 | 20 | 0 | 28 |

| C | 100 | 0 | 10 | 22 |

| D | 100 | 20 | 10 | 35 |

*phr: parts per hundred parts of resin

Polymeric Matrix Interactions and Compatibility

The performance of this compound as a flame retardant is also dependent on its interaction and compatibility with the host polymer matrix. Proper integration is essential to maintain the desired physical and mechanical properties of the final material.

This compound is an additive flame retardant, meaning it is physically mixed with the polymer rather than being chemically bonded to the polymer chain. mdpi.com Its ester structure and the presence of long alkyl chains (2-ethylhexyl) generally provide good compatibility with a range of polymers, particularly with polar polymers like polyvinyl chloride (PVC).

In PVC formulations, this compound can also function as a secondary plasticizer due to its molecular structure. diva-portal.org Plasticizers are added to PVC to increase its flexibility, and the presence of the 2-ethylhexyl groups in the flame retardant molecule can contribute to this effect. This dual functionality can be advantageous in flexible PVC applications where both flame retardancy and plasticity are required. However, the concentration of the flame retardant must be carefully optimized to achieve the desired balance of flame retardancy and mechanical properties without negatively impacting the polymer's integrity. nih.gov

The introduction of additives like this compound during the polymerization process or in post-polymerization compounding can influence the kinetics of polymerization and the final morphology of the polymer.

The presence of a halogenated ester can potentially affect radical polymerization processes, such as those used for vinyl polymers. nih.govrsc.orgdigitellinc.comacs.orgtaylorfrancis.com The additive could act as a chain transfer agent, which would affect the molecular weight of the resulting polymer. The rate of polymerization may also be altered depending on the reactivity of the additive with the growing polymer chains and the initiator radicals.

The morphology of the final polymer blend is also a critical factor. Good dispersion of the flame retardant within the polymer matrix is essential for uniform flame retardant performance. Poor compatibility can lead to phase separation, where the flame retardant forms aggregates within the polymer. This can create weak points in the material, compromising its mechanical properties and leading to non-uniform fire resistance. The morphology of polymer blends can be complex and is influenced by factors such as the chemical nature of the components, their relative concentrations, and the processing conditions used.

No Information Available on the Environmental Behavior and Transformation of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is no readily available information on the environmental behavior and transformation of the chemical compound this compound.

Searches for the compound, including its CAS number (4827-55-8), did not yield any specific studies detailing its environmental fate, transport mechanisms, degradation pathways, or kinetics. The provided outline, which includes subsections on distribution in environmental compartments, adsorption and desorption processes, hydrolysis, photolytic degradation, and microbial biodegradation, could not be addressed due to the absence of relevant research findings for this specific chemical.

It is important to distinguish this compound from a similarly named but structurally different compound, Di-2-ethylhexyl phthalate (B1215562) (DEHP). The vast majority of available environmental data pertains to DEHP, a widely used plasticizer that has been extensively studied.

Due to the lack of specific data, it is not possible to generate the requested article with scientifically accurate and detailed information for each specified section and subsection.

Environmental Behavior and Transformation

Degradation Pathways and Kinetics

Thermal Decomposition Processes (e.g., non-combustion related waste processing)

The thermal decomposition of chlorinated flame retardants like Di-2-ethylhexyl chlorendate is a critical consideration in waste management processes such as pyrolysis or gasification, which occur in oxygen-limited environments. While specific studies on this compound are limited, the degradation pathways can be inferred from the behavior of other halogenated flame retardants. cetjournal.it The decomposition is highly dependent on temperature and the presence of other materials.

During thermal treatment, the ester linkages are likely to be among the first bonds to break, releasing the 2-ethylhexyl side chains. The highly stable and chlorine-rich chlorendic acid backbone will degrade at higher temperatures. Incomplete thermal decomposition is a significant concern, as it can lead to the formation of various hazardous byproducts. sciltp.com The presence of a chlorinated aromatic precursor structure raises the possibility of forming unintentional persistent organic pollutants (POPs), including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly under suboptimal thermal conditions. semanticscholar.org Effective and complete mineralization of such compounds in waste streams requires high temperatures (e.g., above 850°C and often exceeding 1100°C) and controlled conditions to prevent the formation of these toxic intermediates. sciltp.comsemanticscholar.org

| Product Category | Specific Examples | Notes |

|---|---|---|

| Inorganic Gases | Hydrogen chloride (HCl), Carbon monoxide (CO), Carbon dioxide (CO2) | Formed from the chlorine, carbon, and oxygen atoms in the parent molecule. |

| Aliphatic Hydrocarbons | Ethylene, Propane, other olefins | Derived from the breakdown of the 2-ethylhexyl ester side chains. cetjournal.it |

| Chlorinated Organics | Chlorinated methanes, ethanes, and other short-chain hydrocarbons | Result from the partial breakdown and rearrangement of the chlorinated core. |

| Unintentional POPs | Polychlorinated dibenzo-p-dioxins (PCDDs), Polychlorinated dibenzofurans (PCDFs) | Potential formation under incomplete combustion or specific temperature ranges (200-650°C). sciltp.com |

Persistence and Environmental Mobility Assessment

The environmental persistence and mobility of this compound are governed by its chemical structure, which imparts properties typical of persistent organic pollutants (POPs). Its large molecular size, high degree of chlorination, and lipophilicity suggest it is resistant to degradation and prone to long-range environmental transport.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Persistence

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical and toxicological properties of chemicals based on their molecular structure, which is particularly useful when experimental data are scarce. nih.govnih.gov For a compound like this compound, QSARs can estimate its environmental persistence by calculating its likely degradation half-life in various media (air, water, soil).

The persistence of organic compounds is often inversely related to their susceptibility to degradation mechanisms such as hydrolysis, photolysis, and biodegradation. Key molecular descriptors used in QSAR models to predict persistence include the octanol-water partition coefficient (log Kₒw), molecular weight, number and type of functional groups, and the number of halogen atoms. nih.gov The presence of six chlorine atoms on a stable bicyclic ring in this compound significantly increases its resistance to biodegradation. The bulky 2-ethylhexyl groups may also sterically hinder enzymatic attack. Therefore, QSAR models would be expected to predict a long environmental half-life for this compound, classifying it as a persistent substance. nih.gov

| Molecular Descriptor | Expected Value/Characteristic for this compound | Implication for Persistence |

|---|---|---|

| Molecular Weight | High | Generally correlates with lower volatility and slower transport across biological membranes, contributing to persistence. |

| Log Kₒw (Octanol-Water Partition Coefficient) | High | Indicates high lipophilicity, leading to strong partitioning into soil organic matter and sediments, shielding it from degradation. |

| Number of Chlorine Atoms | High (6) | Increases chemical stability and resistance to biological and chemical degradation. |

| Water Solubility | Very Low | Limits bioavailability for aquatic microorganisms but enhances sorption to particulate matter. |

| Vapor Pressure | Low | Reduces loss from soil and water to the atmosphere, but still allows for potential long-range atmospheric transport adsorbed to particles. |

Modeling Environmental Transport and Distribution

Multimedia fate and transport models, such as the SimpleBox model, are used to simulate the distribution of chemicals in the environment. cefic-lri.org These models divide the environment into interconnected compartments—typically air, water, soil, and sediment—and calculate the chemical's distribution based on its emission rates and physicochemical properties. cefic-lri.orgresearchgate.net For a POP like this compound, these models are essential for predicting its long-range transport potential and identifying environmental sinks where it is likely to accumulate. defra.gov.ukacs.org

Given its expected low vapor pressure and very high lipophilicity (high log Kₒw), models would predict that this compound would not reside in the atmosphere in large quantities in the gas phase. Instead, any atmospheric transport would likely occur via adsorption to airborne particulate matter. defra.gov.uk The primary environmental sinks for this compound would be soil and sediment. rsc.org Once released into the environment, it would rapidly partition from water to organic matter in soil and sediment, where its resistance to degradation would lead to long-term accumulation. rsc.org These models can provide qualitative or semi-quantitative estimates of the compound's distribution, highlighting compartments of concern for potential exposure. cefic-lri.org

| Environmental Compartment | Predicted Mass Distribution (%) | Primary Governing Processes |

|---|---|---|

| Air | < 1% | Low volatility, rapid deposition (wet and dry). |

| Water | < 5% | Very low water solubility, strong adsorption to suspended particles and subsequent sedimentation. |

| Soil | ~ 45 - 55% | High Log Kₒw leading to strong sorption to organic matter, very slow degradation. |

| Sediment | ~ 40 - 50% | Deposition from the water column, strong partitioning, and burial; extremely slow degradation. |

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for elucidating the molecular structure of Di-2-ethylhexyl chlorendate and quantifying its presence. These methods probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its mass, atomic composition, functional groups, and the connectivity of its atoms.

Mass spectrometry is a powerful tool for identifying and quantifying this compound, even at trace levels. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) often depends on the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound is first vaporized and separated from other components in a gas chromatograph before entering the mass spectrometer. Electron ionization (EI) is a common ionization technique used for this purpose. The resulting mass spectrum would be expected to show a complex pattern due to the presence of six chlorine atoms, leading to a characteristic isotopic distribution for fragment ions. Key fragmentation pathways would likely involve the loss of the 2-ethylhexyl side chains and fragmentation of the chlorinated norbornene core. For instance, the cleavage of the ester group could produce ions corresponding to the chlorendic anhydride (B1165640) moiety and the 2-ethylhexyl group. The mass spectrum of the related compound, chlorendic anhydride, shows prominent peaks around m/z 261/263/265, which could also be expected as fragments in the spectrum of this compound. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high selectivity and sensitivity, making it suitable for complex matrices. uantwerpen.be This technique separates the compound in the liquid phase before it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification. While experimental data for this compound is limited, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are essential for developing LC-MS/MS methods. uni.lu

| Adduct Type | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 611.08174 | 226.3 |

| [M+Na]⁺ | 633.06368 | 231.5 |

| [M+NH₄]⁺ | 628.10828 | 239.4 |

| [M-H]⁻ | 609.06718 | 222.5 |

| [M+HCOO]⁻ | 655.07266 | 212.5 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise molecular structure of organic compounds. While specific experimental NMR data for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its known structure.

¹H NMR: The proton NMR spectrum would be complex. It would feature signals in the aliphatic region (approx. 0.8-1.7 ppm) corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the two 2-ethylhexyl chains. The methine (CH) proton adjacent to the ethyl group and the methylene protons (OCH₂) directly attached to the ester oxygen would appear further downfield. Signals for the protons on the bicyclo[2.2.1]heptene core would also be present, with their chemical shifts influenced by the surrounding chlorine atoms and the stereochemistry of the molecule. acs.orgacs.org

¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show distinct signals for the carbonyl carbons of the ester groups (typically in the 160-180 ppm range). The carbons of the C=C double bond in the norbornene ring, being attached to chlorine atoms, would appear significantly downfield. Multiple signals corresponding to the various aliphatic carbons in the 2-ethylhexyl chains would be observed in the upfield region (approx. 10-70 ppm). researchgate.netresearchgate.net

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Alkyl CH₃ | ~0.8 - 1.0 |

| Alkyl CH₂ and CH | ~1.2 - 1.7 | |

| Ester O-CH₂ | ~3.9 - 4.2 | |

| Norbornene Ring CH | ~3.0 - 4.5 | |

| ¹³C | Alkyl CH₃, CH₂ | ~10 - 40 |

| Ester O-CH₂ | ~60 - 70 | |

| Norbornene Ring C-Cl | ~70 - 100 | |

| Ester C=O | ~165 - 175 |

Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in a molecule. These vibrational spectroscopy techniques can confirm the presence of the ester and chlorinated components of this compound.

An IR spectrum of the compound would show characteristic absorption bands. A strong, prominent peak between 1730-1750 cm⁻¹ would indicate the C=O (carbonyl) stretching of the ester groups. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching from the ethylhexyl groups would be observed around 2850-3000 cm⁻¹. The presence of multiple chlorine atoms would give rise to C-Cl stretching bands in the fingerprint region, typically between 600-800 cm⁻¹. nist.govnist.gov Raman spectroscopy would provide complementary information, particularly for the C=C double bond of the norbornene core.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkyl (ethylhexyl) | 2850 - 3000 |

| C=O Stretch | Ester | 1730 - 1750 |

| C-O Stretch | Ester | 1000 - 1300 |

| C-Cl Stretch | Chlorinated Alkane | 600 - 800 |

Chromatographic Separations for Environmental and Material Analysis

Chromatography is the cornerstone of analyzing this compound, enabling its separation from interfering compounds in complex samples prior to detection. The non-polar and high molecular weight nature of this compound dictates the selection of appropriate chromatographic techniques.

Gas Chromatography (GC): GC is well-suited for the analysis of thermally stable and volatile compounds like many halogenated flame retardants. nih.gov For this compound, a capillary column with a low-polarity stationary phase, such as a DB-5MS (5% phenyl-methylpolysiloxane), would be appropriate. nih.gov Due to the compound's high boiling point, a temperature-programmed oven is necessary, with final temperatures potentially reaching 300-320°C to ensure elution. nih.gov An electron capture detector (ECD) could be used for sensitive detection due to the six chlorine atoms, but GC-MS is preferred for its higher selectivity and confirmatory power. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is an alternative, particularly for samples that are difficult to volatilize or when analyzing for both the parent compound and its potential degradation products. nih.gov Reversed-phase chromatography using a C18 column is the most common approach. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used in a gradient elution mode, starting with a higher polarity and moving to a lower polarity to elute the highly non-polar this compound. nih.gov

Effective sample preparation is critical for accurate analysis, as it involves extracting the analyte from the matrix and removing interfering substances. For a persistent, lipophilic compound like this compound, established protocols for other halogenated flame retardants are applicable. uantwerpen.beoup.com

Extraction:

Solid Matrices (Soil, Sediment, Sludge): Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) using solvents like hexane/dichloromethane or toluene (B28343) is highly efficient. ykcs.ac.cn Traditional Soxhlet extraction with similar solvents over a period of 12-16 hours is also a robust method. oup.com

Aqueous Matrices (Water): Solid-Phase Extraction (SPE) is the method of choice. Cartridges packed with a sorbent like hydrophilic-lipophilic-balance (HLB) or C18 material are used to adsorb the analyte from the water sample. researchgate.net

Biota (Tissues): Extraction is typically performed with a mixture of polar and non-polar solvents (e.g., hexane/acetone) to effectively separate the lipophilic analyte from the tissue matrix. researchgate.net

Cleanup: Following initial extraction, a cleanup step is almost always required to remove co-extracted matrix components like lipids or pigments. This is commonly achieved using column chromatography with adsorbents such as silica (B1680970) gel, alumina, or Florisil. oup.comykcs.ac.cn A multi-layer silica column, sometimes impregnated with sulfuric acid to remove oxidizable interferences, is often employed. oup.com The final extract is then concentrated to a small volume before instrumental analysis.

| Matrix | Extraction Method | Typical Solvents | Cleanup Sorbent |

|---|---|---|---|

| Soil/Sediment | ASE / Soxhlet | Toluene, Hexane/Dichloromethane | Multi-layer Silica, Alumina |

| Water | Solid-Phase Extraction (SPE) | (Elution with) Dichloromethane, Acetonitrile | HLB, C18 |

| Biota/Dust | Soxhlet / Sonication | Hexane/Acetone, Toluene | Silica, Florisil |

Surface Science Techniques for Interfacial Behavior

The interfacial behavior of this compound, a compound of interest in various material applications, can be elucidated through advanced surface science techniques. These methods provide insights into the orientation of molecules at surfaces and the nanoscale topography of materials incorporating this compound.

Ion Scattering and Recoiling Spectroscopy for Surface Orientation Studies

Currently, there is a notable absence of publicly available scientific literature detailing the application of Ion Scattering Spectroscopy (ISS) or Recoiling Spectroscopy (RS) for the study of this compound's surface orientation. While these techniques are powerful for determining the elemental composition and atomic arrangement of the outermost atomic layers of a surface, their specific use in characterizing this particular compound has not been documented in accessible research.

Atomic Force Microscopy (AFM) for Material Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the properties of surfaces at the nanoscale. researchgate.net It is a versatile tool for characterizing the surface topography, roughness, and mechanical properties of a wide range of materials, including polymers and molecular films. researchgate.netnih.gov Despite the broad applicability of AFM, there is a lack of specific research findings in the public domain that focus on the characterization of surfaces composed of or treated with this compound.

General principles of AFM suggest its potential utility in this area. For instance, AFM can provide detailed three-dimensional images of a surface, which could reveal how the incorporation of this compound affects the surface morphology of a material. researchgate.net Furthermore, techniques such as phase imaging and force spectroscopy, which are modes of AFM operation, could potentially offer insights into the distribution and mechanical properties of this compound on a surface. nih.gov

However, without specific studies on this compound, any discussion of AFM data remains speculative. The table below illustrates the type of data that could be generated from an AFM analysis, based on general capabilities of the technique.

Table 1: Hypothetical AFM Surface Characterization Data

| Parameter | Description | Potential Finding for a Material with this compound |

|---|---|---|

| Topography | Provides a 3D map of the surface's features. | Could show aggregation or uniform distribution of the compound. |

| Roughness (Ra, Rq) | Quantifies the fine-scale variations in surface height. | May indicate an increase or decrease in surface smoothness upon addition. |

| Adhesion Force | Measures the attractive forces between the AFM tip and the surface. | Could reveal changes in surface energy due to the compound's presence. |

| Elastic Modulus | Indicates the stiffness or elasticity of the surface material. | Might show localized changes in mechanical properties. |

It is important to reiterate that the data in Table 1 is illustrative of AFM's capabilities and does not represent actual experimental results for this compound, as such data is not currently available in the public scientific literature.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation of Compound Interactions

Molecular modeling and simulation serve as a computational microscope, providing a dynamic view of how Di-2-ethylhexyl chlorendate may interact with its environment and other molecules. These techniques are instrumental in predicting material properties and understanding the mechanisms of flame retardancy.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can predict the electronic structure and properties of a molecule from first principles, without the need for empirical data. DFT, in particular, is a widely used method for investigating the geometry, electronic properties, and vibrational frequencies of molecules the size of this compound and its precursors, such as chlorendic anhydride (B1165640). science.govnewcastle.edu.au

Potential applications of DFT for this compound would include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule. This is crucial for understanding how it fits into a polymer matrix.

Electronic Property Calculation: Mapping the electron density to identify reactive sites. The distribution of electrostatic potential can indicate which parts of the molecule are likely to engage in interactions.

Bond Dissociation Energies: Calculating the energy required to break specific bonds. For a flame retardant, understanding the cleavage of C-Cl bonds is fundamental to predicting its gas-phase activity.

| Parameter | Description | Relevance to Flame Retardancy |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and stability of the molecule. A smaller gap can suggest higher reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding intermolecular interactions and the polarity of the molecule. |

| Vibrational Frequencies | Calculation of the vibrational modes of the molecule. | Can be correlated with experimental infrared and Raman spectroscopy to confirm molecular structure and bonding. |

Molecular Dynamics Simulations for Material Behavior

Molecular Dynamics (MD) simulations can model the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior when incorporated into a polymer matrix, such as polyvinyl chloride (PVC) or polyethylene. These simulations can predict how the flame retardant affects the bulk properties of the material.

Key insights from MD simulations could include:

Compatibility and Dispersion: Simulating the interaction energy between this compound and various polymers to predict its miscibility and tendency to aggregate.

Mechanical Properties: Predicting how the presence of the flame retardant alters the mechanical strength, flexibility, and glass transition temperature of the polymer.

Diffusion Characteristics: Modeling the mobility of the flame retardant within the polymer, which is important for understanding its long-term stability and potential for migration.

Prediction of Reactivity and Stability

Computational methods are also at the forefront of predicting how a molecule will behave under various conditions, including the high temperatures of a fire. This is critical for designing effective and stable flame retardants.

Computational Prediction of Degradation Pathways

The thermal decomposition of this compound is a key step in its flame retardant action. Computational chemistry can be used to model the potential pathways of this degradation. By calculating the activation energies for different reaction steps, researchers can identify the most likely degradation products.

For halogenated flame retardants, a primary gas-phase mechanism involves the release of halogen radicals that interrupt the combustion cycle. scispace.com Computational modeling can elucidate this process for this compound by:

Modeling Pyrolysis: Simulating the high-temperature breakdown of the molecule to predict the formation of reactive species like chlorine radicals and hydrogen chloride (HCl).

Reaction Kinetics: Calculating the rate constants for key reactions in the gas phase, such as the scavenging of H• and OH• radicals by released halogen species.

Structure-Performance Relationships in Flame Retardancy

By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish structure-performance relationships. This approach can guide the design of new flame retardants with improved efficacy and environmental profiles.

For instance, computational studies could explore how changes to the ester side chains (the 2-ethylhexyl groups) affect the molecule's volatility, compatibility with polymers, and thermal stability. These theoretical investigations can screen potential new flame retardant candidates before they are synthesized, saving time and resources. The insights gained from molecular modeling on other halogenated flame retardants can provide a framework for such studies. nih.govport.ac.uk

| Structural Modification | Potential Impact on Performance | Computational Assessment Method |

|---|---|---|

| Altering the length of the alkyl chains | Changes in volatility, plasticizing efficiency, and migration tendency. | Molecular Dynamics simulations to assess diffusion and interaction energies. |

| Replacing chlorine with bromine | Lower bond dissociation energy, potentially leading to earlier radical release at lower temperatures. | DFT calculations of bond dissociation energies. |

| Introducing additional functional groups | Modified intermolecular interactions and potential for synergistic effects with other additives. | DFT and MD simulations to evaluate new interaction modes. |

Regulatory Science and Environmental Management Frameworks

Assessment of Environmental Release and Exposure Pathways

There is a notable lack of specific studies detailing the environmental release, fate, and exposure pathways for Di-2-ethylhexyl chlorendate. However, an assessment can be inferred from its known uses and the properties of its parent compound, chlorendic acid.

Sources of Environmental Release

The primary sources of release for this compound are linked to its lifecycle as an additive in industrial lubricants:

Manufacturing and Formulation: Emissions may occur during the chemical synthesis process, which involves the esterification of chlorendic acid, and during its blending into compressor fluids. mrsandmaninc.comsafepersonnelsds.com

Industrial Use: As a component in lubricants, potential release pathways include leaks from machinery, volatilization at elevated operating temperatures, and improper disposal of used fluids.

End-of-Life: The primary end-of-life pathway is the disposal of products containing the compound. If materials plasticized with it are landfilled, there is potential for leaching into the surrounding environment. Chlorendic acid itself has been detected in landfill leachate, suggesting that its derivatives could also be released through this pathway. inchem.orgnih.gov

Environmental Fate and Transport

The environmental behavior of this compound is largely dictated by the properties of its parent acid and its ester structure.

Persistence: Chlorendic acid is known to be persistent in the environment. wikipedia.org When covalently bonded into a polymer matrix, its ability to leach is reduced. wikipedia.org However, when used as an additive in fluids, as is the case for this compound, it is not chemically bound and can be more readily released. mrsandmaninc.comsafepersonnelsds.com

Hydrolysis: Chlorendic anhydride (B1165640), a related precursor, rapidly hydrolyzes to chlorendic acid in the presence of water. velsicol.com It has been suggested that polyester (B1180765) resins containing chlorendic acid can also release the acid via hydrolysis. nih.gov This implies that this compound may also be susceptible to hydrolysis under certain environmental conditions, breaking down into chlorendic acid and 2-ethylhexanol.

Soil Mobility: Chlorendic acid exhibits low adsorption to soil, and its parent anhydride is not expected to distribute significantly into the soil compartment due to degradation. velsicol.com The half-life of chlorendic acid in soil is estimated to be between 140 and 280 days. wikipedia.org

| Property | Value/Information | Source |

| Parent Compound | Chlorendic Acid | wikipedia.org |

| CAS Number | 4827-55-8 | alfa-chemistry.com |

| Known Uses | Additive in industrial lubricants and compressor fluids | mrsandmaninc.comsafepersonnelsds.com |

| Primary Release Pathways | Industrial emissions, lubricant leakage, end-of-life disposal | mrsandmaninc.comsafepersonnelsds.com |

| Potential Degradation Pathway | Hydrolysis to chlorendic acid and 2-ethylhexanol | nih.govvelsicol.com |

| Soil Half-Life (of Chlorendic Acid) | 140–280 days | wikipedia.org |

Global and Regional Regulatory Landscapes for Industrial Chemicals

Specific regulations targeting this compound have not been identified. However, as an organohalogen compound used as a flame retardant, it falls under a class of chemicals that is under increasing scrutiny by regulatory bodies worldwide. bham.ac.uknih.gov

Regulatory Grouping of Flame Retardants

Regulators are increasingly moving towards a class-based approach for managing chemicals with similar structures and hazard profiles, such as organohalogen flame retardants (OFRs). nih.gov This strategy aims to prevent "regrettable substitutions," where a banned chemical is replaced by a similar, equally harmful one. nih.gov

United States: Numerous states, including California, Maine, Maryland, New York, Oregon, and Washington, have enacted legislation restricting or prohibiting certain flame retardants in consumer products like furniture, children's products, and electronics enclosures. sgs.com The U.S. Consumer Product Safety Commission (CPSC) has also been petitioned to regulate all OFRs as a single class. nih.gov

European Union: The European Chemicals Agency (ECHA) has developed a regulatory strategy for flame retardants that also utilizes a group-based approach to manage harmful substances. bham.ac.uk Regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the RoHS (Restriction of Hazardous Substances) directive control the use of specific hazardous flame retardants in various products. productip.com

Context from Parent Compound

The regulatory status of the parent compound, chlorendic acid, is also relevant. The International Agency for Research on Cancer (IARC) has classified chlorendic acid in Group 2B, as "possibly carcinogenic to humans." velsicol.com This classification can trigger regulatory review and potential restrictions for the acid and its derivatives.

| Jurisdiction/Body | Regulatory Action/Framework | Relevance to this compound | Source |

| United States (Various States) | Laws restricting or banning specific flame retardants in consumer products. | As a chlorinated flame retardant, it belongs to a class of chemicals facing increasing state-level regulation. | sgs.com |

| European Union | ECHA's group-based regulatory strategy for flame retardants; REACH and RoHS directives. | Frameworks exist to assess and restrict hazardous flame retardants, which could apply if data show risk. | bham.ac.ukproductip.com |

| IARC | Classified parent compound (chlorendic acid) as Group 2B: "possibly carcinogenic to humans". | The hazard profile of the parent acid may influence future regulatory assessment of its esters. | velsicol.com |

Strategies for Sustainable Production and End-of-Life Management

Information on the specific production process and waste management of this compound is not publicly available. However, general principles for sustainable chemistry and flame retardant management can be applied.

Sustainable Production Strategies

The development of more sustainable flame retardants is a key area of research, driven by the environmental and health concerns associated with halogenated compounds. plasticsengineering.org

Bio-Based Alternatives: A significant trend is the development of flame retardants from renewable sources. wrforum.org Materials like lignin, cellulose, chitosan, and phytic acid are being explored as feedstocks for creating effective, eco-friendly flame retardants. plasticsengineering.orgmdpi.com These bio-based options offer improved biodegradability and a reduced environmental footprint compared to petroleum-based, halogenated compounds. wrforum.org

Alternative Chemistries: Phosphorus-based and intumescent flame retardants are considered promising and more environmentally friendly alternatives to halogenated flame retardants. emerald.comfraunhofer.de Intumescent systems work by creating a protective char layer upon heating, which insulates the underlying material from fire with potentially lower toxicity and smoke production. emerald.com

End-of-Life Management

The presence of halogenated additives like this compound complicates end-of-life management, particularly for plastics recycling.

Responsible Disposal: Effective end-of-life management requires preventing the release of hazardous chemicals into the environment. wrforum.org For industrial fluids containing this compound, this includes secure collection, and treatment via high-temperature incineration or other specialized hazardous waste disposal methods.

Challenges in Recycling: Halogenated flame retardants can contaminate plastic recycling streams, degrading the quality and safety of the recycled material. plasticsengineering.org This underscores the importance of designing products for easier disassembly and separation of components containing such additives, or phasing them out in favor of more recyclable-friendly alternatives.

Future Research Directions and Emerging Trends

Development of Next-Generation Chlorendate-Based Materials

The development of new flame retardant materials is driven by the need to replace halogenated compounds, which are often persistent and bioaccumulative, with safer and more environmentally friendly solutions. uclan.ac.ukresearchgate.net Research is moving towards materials with tunable properties that can be optimized for both performance and environmental compatibility. labmanager.com While Di-2-ethylhexyl chlorendate is derived from Chlorendic Anhydride (B1165640), a highly effective flame retardant building block, the future of this chemical family lies in modifying such structures to enhance safety or in developing entirely new, non-halogenated alternatives. velsicol.com

Emerging trends in materials science, such as the use of artificial intelligence and Materials Informatics (MI), are accelerating the discovery of new compounds. murata.commicrosoft.com These technologies enable the design of novel molecules with desired properties from the ground up, potentially leading to flame retardants that are effective but readily biodegradable and non-toxic. murata.com Research is exploring various halogen-free alternatives, including phosphorus-based compounds and supramolecular flame retardants, which rely on non-covalent bonds. mdpi.commdpi.com

| Flame Retardant Class | Primary Mechanism | Key Advantages | Research & Development Focus |

|---|---|---|---|

| Traditional Halogenated (e.g., Chlorendates) | Gas-phase radical quenching | High efficiency, cost-effective | Understanding environmental persistence and toxicity uclan.ac.uk |

| Phosphorus-Based | Condensed-phase char formation | Often lower smoke and toxicity | Synthesis of novel intumescent and spirocyclic compounds mdpi.com |

| Supramolecular | Self-assembly to form protective layers | Environmentally friendly synthesis, multi-functionality mdpi.com | Development of 1D, 2D, and 3D self-assembled structures mdpi.com |

| Bio-Based | Varies (e.g., char formation) | Renewable sourcing, biodegradability | Incorporating materials like phytic acid or DNA researchgate.net |

Advanced Understanding of Environmental Impact Dynamics

A critical area of future research is the comprehensive evaluation of the environmental fate and transport of this compound. cdc.gov This involves understanding how the compound moves and persists in different environmental compartments like soil, water, and air, and what happens to it over time. epa.gov The inclusion of chlorine atoms in its structure suggests a potential for persistence, a characteristic common among many halogenated flame retardants. uclan.ac.ukbham.ac.uk

Future studies will need to employ advanced analytical techniques and modeling to predict the compound's behavior. This includes determining key physical and chemical properties that govern its movement, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). epa.gov Research on structurally similar compounds, like phthalate (B1215562) esters, shows that environmental transport is complex and influenced by factors such as soil type and the presence of organic matter. nih.gov Models like HYDRUS-1D can be adapted to simulate the leaching potential and long-term fate of this compound in agricultural or landfill scenarios. nih.gov

| Parameter | Definition | Research Importance |

|---|---|---|

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Determines potential for transport in surface water and groundwater. epa.gov |

| Vapor Pressure | The pressure of the vapor in equilibrium with its non-vapor phases. | Indicates the likelihood of volatilization into the atmosphere. epa.gov |

| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration in octanol (B41247) versus water at equilibrium. | Predicts the tendency to bioaccumulate in organisms' fatty tissues. epa.gov |

| Sorption Coefficient (Koc) | A measure of the compound's tendency to bind to soil organic carbon. | Affects mobility in soil and sediment. nih.gov |

| Degradation Half-Life (Biotic/Abiotic) | The time it takes for half of the compound to break down. | Defines its persistence in various environmental media. epa.gov |

Interdisciplinary Research Needs and Collaborations

Addressing the challenges posed by compounds like this compound requires a departure from siloed research. Fire safety is a multifaceted problem that demands collaboration across numerous scientific and regulatory disciplines. uclan.ac.ukbham.ac.uk A consensus is growing that decisions on flammability standards must balance fire safety benefits against the potential health and environmental impacts of the chemicals used to meet them. nih.gov

Future progress hinges on creating collaborative frameworks that unite chemists, environmental scientists, toxicologists, materials scientists, and policymakers. Chemists and materials scientists are needed to design and synthesize safer alternatives, while environmental scientists must develop robust models to predict the fate and transport of both new and existing chemicals. cdc.gov Toxicologists provide the crucial data on health effects that inform risk assessments. Finally, policymakers and engineers must use this integrated scientific understanding to develop regulations and fire safety strategies that protect both people and the planet. nih.gov The lack of standardized analytical methods for many flame retardants highlights the need for international laboratory collaboration to ensure data is accurate and comparable across studies. nih.gov

| Discipline | Key Contributions | Collaborative Goal |

|---|---|---|

| Chemistry & Materials Science | Design and synthesis of novel, less hazardous flame retardant molecules. mdpi.com | To create a closed-loop system where fire safety is achieved through materials that are inherently safe throughout their lifecycle, from production to disposal. nih.gov |

| Environmental Science | Modeling the environmental fate, transport, and persistence of compounds. epa.gov | |

| Toxicology | Assessing the potential for adverse health effects in humans and ecosystems. nih.gov | |

| Engineering & Policy | Developing holistic fire safety solutions and evidence-based regulations. uclan.ac.uk |

Q & A

Q. What analytical methods are recommended for quantifying DEHP in environmental samples, and how can internal standards improve accuracy?

- Methodology: Gas chromatography-mass spectrometry (GC-MS) coupled with deuterated internal standards (e.g., DEHP-3,4,5,6-d4) is widely used for high specificity and reduced matrix interference . Internal standards correct for analyte loss during extraction and ionization variability. For environmental matrices (e.g., dust, water), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended, followed by derivatization for polar metabolites .

- Validation: Calibration curves should span expected concentration ranges (e.g., 0.1–100 µg/L), with recovery rates ≥80% and relative standard deviation (RSD) <15% .

Q. How should researchers prepare and validate DEHP standard stock solutions for chromatographic analysis?

- Preparation: Use gravimetric methods to dissolve high-purity DEHP (≥97% GC-grade) in anhydrous solvents (e.g., hexane or acetonitrile) to avoid hydrolysis. Store stock solutions at -20°C in amber glass vials to prevent photodegradation .

- Validation: Verify stability via repeated analysis over 30 days. Use certified reference materials (CRMs) for cross-validation, and ensure consistency with EPA Method 8270 or ISO 18856 guidelines .

Q. What are the key considerations for sampling biological fluids to assess DEHP exposure in human studies?

- Protocol: Collect urine samples in pre-cleaned, phthalate-free containers to avoid contamination. Analyze metabolites (e.g., MEHHP, MEOHP, MECPP) rather than parent DEHP due to rapid metabolism .

- Data Normalization: Adjust for urinary creatinine levels to account for dilution variability. Use pooled samples or multiple time-point collections to capture exposure variability .

Advanced Research Questions

Q. How can experimental designs address the combined genotoxic effects of DEHP and other endocrine disruptors in vitro?

- Model Systems: Use HepG2 or MCF-7 cell lines to evaluate DNA damage (e.g., comet assay) and oxidative stress markers (e.g., 8-OHdG). Co-exposure studies should include dose-response matrices (e.g., DEHP + triclosan) to assess synergistic effects .

- Controls: Include solvent controls (e.g., DMSO ≤0.1%) and positive controls (e.g., hydrogen peroxide for oxidative stress). Replicate experiments ≥3 times to ensure statistical power .

Q. How should conflicting epidemiological data on DEHP exposure and reproductive outcomes be systematically analyzed?

- Data Synthesis: Conduct meta-analyses using PRISMA guidelines to aggregate studies, stratifying by population (e.g., age, sex) and exposure metrics (e.g., urinary metabolites vs. environmental levels). Assess heterogeneity via I² statistics .

- Confounding Variables: Adjust for covariates like BMI, smoking, and co-exposure to other phthalates. Use structural equation modeling (SEM) to disentangle direct and indirect effects .

Q. What strategies improve the reliability of DEHP emission modeling from indoor materials?

- Parameters: Incorporate partition coefficients (e.g., Kₒₐ), diffusion coefficients, and material-specific emission rates. Use the C-history method for rapid parameter estimation in SVOC emission models .

- Validation: Compare model predictions with chamber-based experimental data (e.g., ISO 16000-25) under controlled temperature (20–25°C) and humidity (50–60% RH) .

Key Research Findings

- Toxicity Mechanisms: DEHP induces oxidative stress via NADPH oxidase activation, leading to mitochondrial dysfunction in mammalian models .

- Epidemiology: NHANES data (2013–2016) shows a dose-dependent association between urinary DEHP metabolites and female infertility (OR = 1.32, 95% CI: 1.08–1.61) .

- Exposure Trends: DEHP dust concentrations in China are 3.5× higher than in the U.S., highlighting regional exposure disparities .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.